molecular formula C17H18N4O2 B2980600 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide CAS No. 2097926-42-4

2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide

Cat. No.: B2980600
CAS No.: 2097926-42-4
M. Wt: 310.357
InChI Key: JJSGBHCFNVJFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring. The initial steps may include the cyclization of appropriate precursors to form the furan core, followed by the introduction of the carboxamide group. Subsequent steps involve the attachment of the pyrazolyl group and the final substitution with the pyridin-3-yl moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form derivatives.

  • Reduction: : The carboxamide group can be reduced to an amine.

  • Substitution: : The pyrazolyl and pyridinyl groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Furan-3-carboxylic acid derivatives.

  • Reduction: : 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-amine.

  • Substitution: : Substituted pyrazoles and pyridines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other furan derivatives or pyrazolyl compounds, but the presence of both the carboxamide and pyridinyl groups sets it apart. Some similar compounds to consider are:

  • Furan-3-carboxylic acid derivatives

  • Pyrazole derivatives

  • Pyridine derivatives

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-8-16(13(2)23-12)17(22)19-6-7-21-11-15(10-20-21)14-4-3-5-18-9-14/h3-5,8-11H,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSGBHCFNVJFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.